molecular formula C25H24N2O3 B6043435 N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide CAS No. 5748-32-3

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide

Cat. No. B6043435
CAS RN: 5748-32-3
M. Wt: 400.5 g/mol
InChI Key: NIWVTHLGKDJUTC-UHFFFAOYSA-N
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Description

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide, commonly known as DMEMB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

DMEMB exerts its effects by inhibiting the activity of certain enzymes, such as acetylcholinesterase and topoisomerase II. By inhibiting these enzymes, DMEMB can prevent the breakdown of important molecules, such as acetylcholine, and disrupt the replication of cancer cells.
Biochemical and Physiological Effects:
DMEMB has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. DMEMB has also been shown to reduce inflammation and oxidative stress, which are important factors in the development of various diseases.

Advantages and Limitations for Lab Experiments

DMEMB has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. DMEMB is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, DMEMB has some limitations, such as its potential toxicity and the need for further research to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of DMEMB. One potential direction is the further exploration of its potential use in cancer treatment, as well as its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of new synthetic compounds based on DMEMB, which may have even greater potential for scientific research applications.
Conclusion:
DMEMB is a synthetic compound that has shown promising results in various scientific research applications. It has been studied for its potential use in cancer treatment, Alzheimer's disease treatment, and other disease treatments. DMEMB exerts its effects by inhibiting the activity of certain enzymes, and it has a range of biochemical and physiological effects. While DMEMB has several advantages for use in lab experiments, it also has some limitations. There are several future directions for the study of DMEMB, including further exploration of its potential use in disease treatment and the development of new synthetic compounds based on DMEMB.

Synthesis Methods

DMEMB is synthesized using a multi-step process that involves the reaction of 2-amino-5,7-dimethyl-1,3-benzoxazole with 3-ethoxybenzoyl chloride in the presence of a base. The resulting product is then subjected to further reactions to obtain the final product, DMEMB.

Scientific Research Applications

DMEMB has shown promising results in various scientific research applications. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. DMEMB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.

properties

IUPAC Name

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-5-29-20-8-6-7-18(13-20)24(28)26-21-14-19(10-9-16(21)3)25-27-22-12-15(2)11-17(4)23(22)30-25/h6-14H,5H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWVTHLGKDJUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362186
Record name N-[5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5748-32-3
Record name N-[5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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